molecular formula C14H9ClO2 B1338104 4-benzoylbenzoyl Chloride CAS No. 39148-58-8

4-benzoylbenzoyl Chloride

Cat. No. B1338104
CAS RN: 39148-58-8
M. Wt: 244.67 g/mol
InChI Key: OZCULFZQSHFJNI-UHFFFAOYSA-N
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Description

4-Benzoylbenzoyl Chloride (4-BBC) is an organic compound with a wide range of applications in scientific research. It is a colorless, odorless solid. The molecular formula of 4-Benzoylbenzoyl Chloride is C14H9ClO2 . The average mass is 244.673 Da and the monoisotopic mass is 244.029114 Da .


Synthesis Analysis

The synthesis of 4-Benzoylbenzoyl Chloride involves taking benzoic acid and thionyl chloride as raw materials, under the action of a catalyst, heating, stirring and performing backflow reaction . When the solution is clear and transparent, redundant thionyl chloride is recycled to obtain a coarse benzoyl chloride product . This product is then subjected to reduced pressure distillation in a reduced pressure distillation tower, and the fraction of 90-120 DEG C is collected to obtain a finished benzoyl chloride product .


Molecular Structure Analysis

The molecular structure of 4-Benzoylbenzoyl Chloride consists of 14 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .


Chemical Reactions Analysis

4-Benzoylbenzoyl Chloride has been used in a variety of laboratory experiments, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a reactant in a variety of organic reactions.


Physical And Chemical Properties Analysis

4-Benzoylbenzoyl Chloride is a colorless, odorless solid with a melting point of 60-62°C. The molecular formula is C14H9ClO2, the average mass is 244.673 Da, and the monoisotopic mass is 244.029114 Da .

Scientific Research Applications

Optical Switching Materials

4-Benzoylbenzoyl Chloride derivatives, specifically 4-(4′-alkyloxyphenylazo)benzoyl chlorides, have been identified as promising materials for optical switching. These compounds demonstrate fast switching times of cis-trans isomerization and possess liquid-crystalline properties in a broad temperature range, indicating their potential for use in optical applications (Jaworska et al., 2017).

Hydrolysis Kinetics

Research into the base-catalysed hydrolysis of phenyl esters of para-substituted benzoic acids, which can be synthesized using benzoyl chlorides like 4-Benzoylbenzoyl Chloride, has provided insights into the kinetics of these reactions. This study is pivotal for understanding the chemical behavior of these compounds under various conditions (Bauerová & Ludwig, 2000).

Synthesis of Dibenzoic Acid

4-Benzoylbenzoyl Chloride has been used in the synthesis of 4,4'-(phenylazanediyl) dibenzoic acid. This synthesis involves oxidation and phase transfer catalysis, demonstrating the compound's role in facilitating complex chemical reactions (Zhaole Lu, 2014).

Fluorescent Derivatization

In analytical chemistry, derivatization reagents like 4-Benzoylbenzoyl Chloride have been used for compounds with hydroxyl and/or amino groups. These reagents produce strongly fluorescent derivatives, which are vital for detection and analysis in chromatography (Tsuruta & Kazuya Kohashi, 1987).

Cellulose Benzoates Synthesis

In the field of polymer science, 4-Benzoylbenzoyl Chloride is used in the synthesis of cellulose benzoates under homogeneous conditions. This synthesis is important for the development of cellulose derivatives with a range of applications (Zhang et al., 2009).

Reactivity in Microemulsions

Studying the reactivity of benzoyl halides, including derivatives of 4-Benzoylbenzoyl Chloride, in microemulsions has provided insights into their solvolysis kinetics. This research is significant for understanding the behavior of these compounds in various solvent environments (Fernández et al., 2003).

Annulative Coupling in Organic Synthesis

4-Benzoylbenzoyl Chloride derivatives have been used in iridium-catalyzed annulative coupling processes. This research contributes to the field of organic synthesis, particularly in the formation of complex organic molecules (Nagata et al., 2014).

Antimicrobial Activity

Compounds synthesized from benzoyl chloride-substituted 2,4-thiazolidinedione derivatives, related to 4-Benzoylbenzoyl Chloride, have shown significant antimicrobial activity. This highlights their potential in developing new antimicrobial agents (Parekh et al., 2013).

Safety And Hazards

4-Benzoylbenzoyl Chloride is considered hazardous. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-benzoylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO2/c15-14(17)12-8-6-11(7-9-12)13(16)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCULFZQSHFJNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60512775
Record name 4-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzoylbenzoyl Chloride

CAS RN

39148-58-8
Record name 4-Benzoylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60512775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A total of 3.4 kg of phosgene were passed in the course of 5 hours into a solution of 4 kg of 4-hydroxybenzophenone and 190 g of benzyltrimethylammonium chloride in 11.4 kg of o-xylene. During this time, the internal temperature was increased from 95° to 1200° C. After the end of the introduction of phosgene, stirring was continued for 30 minutes at 115° C. Working up was carried out by expelling the excess phosgene with nitrogen. The salt (catalyst) precipitated toward the end of the reaction was filtered off and the solvent was distilled off. 4.9 kg (93%) of yellowish 4-chloroformylbenzophenone of melting point 67°-72° C. were obtained. This crude product containing 12.69% of Cl- (theoretical value 13.60%) was used directly for the subsequent reactions, without further purification.
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Synthesis routes and methods II

Procedure details

The conditions to prepare Reference Example 34 are used with 2.0 g of 4-benzoylbenzoic acid and 30 ml of thionyl chloride to give the desired product in a solution of 30 ml of methylene chloride.
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Synthesis routes and methods III

Procedure details

4-Benzoylbenzoic acid (BBA), 1.0 kg (4.42 moles), was added to a dry 5 liter Morton flask equipped with reflux condenser and overhead stirrer, followed by the addition of 645 ml (8.84 moles) of thionyl chloride and 725 ml of toluene. Dimethylformamide, 3.5 ml, was then added and the mixture was heated at reflux for 4 hours. After cooling, the solvents were removed under reduced pressure and the residual thionyl chloride was removed by three evaporations using 3×500 ml of toluene. The product was recrystallized from 1:4 toluene:hexane to give 988 g (91% yield) after drying in a vacuum oven. Product melting point was 92-94° C. Nuclear magnetic resonance (NMR) analysis at 80 MHz (1H NMR (CDCl3)) was consistent with the desired product: aromatic protons 7.20-8.25 (m, 9H). All chemical shift values are in ppm downfield from a tetramethylsilane internal standard. The final compound was stored for use in the preparation of a monomer used in the synthesis of photoactivatable polymers as described, for instance, in Example 3.
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-benzoylbenzoyl Chloride
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4-benzoylbenzoyl Chloride

Citations

For This Compound
43
Citations
Y Li, M Vergaelen, E Schoolaert, R Hoogenboom… - European Polymer …, 2019 - Elsevier
… 4-Benzoylbenzoyl chloride (2.49 g, 0.0102 mol) was added … ), in total 1.43 excess of 4-benzoylbenzoyl chloride was used. … Conversion of PEtOx-PEI with 4-benzoylbenzoyl chloride was …
J Wang, LJ Mathias - Polymer international, 2005 - Wiley Online Library
… 4-benzoylbenzoyl chloride was either recrystallized or used directly for the next reaction. In the acylation with 4-benzoylbenzoyl chloride, … amounts of 4-benzoylbenzoyl chloride and 2-…
K Maeyama, Y Tagata, H Nishimori, M Yamazaki… - Reactive and Functional …, 2004 - Elsevier
… The starting material, 4-benzoyl-4 ′ -fluorobenzophenone, was obtained via Friedel–Crafts acylation reaction of fluorobenzene with 4-benzoylbenzoyl chloride. Recrystallization from …
AK Schuler, O Prucker, J Ruehe - … Chemistry and Physics, 2016 - Wiley Online Library
… Distillation of excess thionyl chloride was done to obtain 4-benzoylbenzoyl chloride as colorless solid (10.6 g, 43.5 mmol, 82%). 4-BBCl was used in the next step without further …
GJ Summers, RP Quirk - Polymer international, 1996 - Wiley Online Library
… g (94%) of pure 4-benzoylbenzoyl chloride as fine white plate crystals; mp 92-5-93.8"C [lit. mpI7 93.093.5"Cl. Under an argon atmosphere, 4-benzoylbenzoyl chloride (19-15 g, 0.0783 …
I Gaon, TC Turek, VA Weller, RL Edelstein… - The Journal of …, 1996 - ACS Publications
… To attach photoactive benzophenone moieties to the C 10 isoprenoid unit, 5 was acylated with 4-benzoylbenzoyl chloride and 3-benzoylbenzoyl chloride to yield 6a and 6b, respectively…
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
PK Pal, PS Coleman - Journal of Biological Chemistry, 1990 - Elsevier
… 4-Benzoylbenzoyl chloride was prepared with 0.5 g of 4-… 4-Benzoylbenzoyl chloride in the residue was brought into … The R, of BzAF was 0.73, that for 4-benzoylbenzoyl chloride was 0.86…
TC Turek, I Gaon, MD Distefano - Tetrahedron letters, 1996 - Elsevier
… 6 Photoactive benzoylbenzoates were then coupled to 4 by acylation with 4benzoylbenzoyl chloride and 3-benzoylbenzoyl chloride to yield 5a and 5b, respectively. 7 The chloroacetate …
SK Williams, LB Kleinert… - Journal of Biomedical …, 2011 - Wiley Online Library
… BBA-EAC was synthesized from 4-benzoylbenzoyl chloride and 6-aminocaproic acid. Then the NOS ester of BBA-EAC was synthesized by esterifying the carboxy group of BBA-EAC by …
GJ Summers, TS Motsoeneng, CA Summers - Polymer Bulletin, 2021 - Springer
… 4-Benzoylbenzoyl chloride The synthesis of 4-benzoylbenzoyl chloride was conducted … 7.65 g (100%) of 4-benzoylbenzoyl chloride: mp = 86.1–88.9 C (lit mp = 94.0–94.5 C) [65]. …

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